2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride
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Overview
Description
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H13F3N2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated aniline derivatives.
Scientific Research Applications
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline: The parent compound without the dihydrochloride salt.
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: A structural isomer with different substitution patterns.
Uniqueness
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in various research applications.
Biological Activity
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H12Cl2F3N
- Molecular Weight : 270.11 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate signaling pathways that are crucial for cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
- Antiviral Properties : It has demonstrated efficacy against certain viral infections, suggesting potential as an antiviral agent.
- Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines revealed an IC50 value in the low micromolar range, indicating potent antitumor activity. The compound was shown to induce apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and mitochondrial dysfunction.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 | 10.5 | Apoptosis via mitochondrial pathway |
MCF7 | 12.3 | Cell cycle arrest at G1 phase |
A549 | 8.7 | Induction of oxidative stress |
Antiviral Activity
In vitro studies demonstrated that the compound exhibited antiviral activity against Herpes Simplex Virus (HSV) and Polio Virus, with effective concentrations leading to significant reductions in viral replication.
Virus Type | Effective Concentration (µM) | Inhibition Rate (%) |
---|---|---|
Herpes Simplex Virus | 15 | 70 |
Polio Virus | 20 | 65 |
Neuroprotective Effects
Research highlighted its potential neuroprotective role in models of oxidative stress-induced neuronal injury. The compound was found to reduce neuronal death and enhance cell viability significantly.
Properties
Molecular Formula |
C11H15Cl2F3N2 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H |
InChI Key |
DZWIRBYYWYPGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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